PR39 proline-arginine-rich peptide

Overview

Description

PR39 is a proline-arginine-rich antibacterial peptide that plays a significant role in the innate immune defense. It has been found to have antimicrobial effects and can alter mammalian cell gene expression and behavior .

Synthesis Analysis

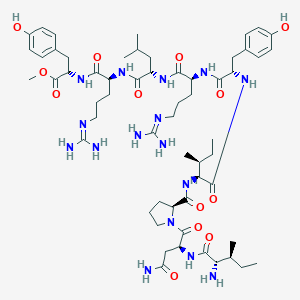

PR39 is secreted as a prepropeptide that includes a canonical leader sequence, and rapidly undergoes cleavage of the N-terminal portion to generate the mature form . It has been postulated that a dibasic processing site exists for the mature FALL-39 and chemically synthesized the peptide .Molecular Structure Analysis

The primary structure of PR39 was determined by a combination of Edman degradation, plasma desorption mass spectrometry, and C-terminal sequence analysis by carboxypeptidase Y degradation . The mature form of PR39 is composed of 39 C-terminal amino acids .Chemical Reactions Analysis

PR39 is an allosteric inhibitor of 20S proteasome. It inhibits the ubiquitin–proteasome-dependent degradation of hypoxia-inducible factor-1α protein . It also inhibits the NADPH oxidase activity of polymorphonuclear leukocytes (PMNs) by blocking assembly of this enzyme .Physical And Chemical Properties Analysis

PR39 is a small cationic, proline and arginine rich, cathelicidin that plays an important role in the porcine innate immune system . It is a noncompetitive and reversible inhibitor of 20S proteasome .Scientific Research Applications

Anti-apoptotic Factor in Endothelial Cells

PR39 has been identified as an antiapoptotic factor in endothelial cells, particularly under hypoxic conditions. It inhibits hypoxia-induced apoptosis and decreases caspase-3 activity in endothelial cells through an increase of inhibitor apoptosis protein-2 (IAP-2) expression. This mechanism is crucial for understanding the role of PR39 in ischemic conditions and wound healing (Wu et al., 2004).

Inhibition of Proteasome Activity

PR39 plays a significant role in inhibiting the proteasome function, which is vital in regulating various cellular processes including inflammation. This inhibition occurs through a noncompetitive and reversible mechanism, providing insights into its potential therapeutic applications for heart diseases or stroke (Anbanandam et al., 2008).

Regulation of Angiogenesis

PR39 influences angiogenesis by inhibiting the ubiquitin-proteasome-dependent degradation of hypoxia-inducible factor-1α protein. This process results in accelerated formation of vascular structures and increased myocardial vasculature, demonstrating its potential as an inductor of angiogenesis (Li et al., 2000).

Gene Therapy for Myocardial Ischemia-Reperfusion Injury

PR39's role extends to gene therapy for myocardial ischemia-reperfusion injury. It exhibits cardioprotective abilities through mechanisms involving stabilization of HIF1-alpha and FGFR1 signaling, thus offering novel insights into therapeutic interventions for cardiac conditions (Muinck et al., 2007).

Tumor Invasion and Migration in Breast Cancer Cells

PR39 has been explored for its potential in cancer therapy. It shows a significant impact on suppressing tumor invasion and migration in breast cancer cells, providing a new avenue for cancer treatment strategies (Tian et al., 2012).

Antibacterial Activity in the Gastrointestinal Tract

The application of PR39 extends to enhancing antibacterial activity in the gastrointestinal tract, as demonstrated in studies involving recombinant Lactobacillus casei expressing PR39. This finding supports its potential as an animal feed additive to improve gut health and resistance against bacterial infections (Zhang et al., 2016).

Potential in Treating Psoriasis

Research has shown that PR39, or its human homolog LL-37, can regulate the expression of factors involved in the overgrowth of psoriatic skin. This highlights its potential role in dermatological conditions like psoriasis (Rodríguez-Martínez et al., 2008).

Production and Antimicrobial Activity of PR39 in E. coli

The production of PR39 in E. coli and its antimicrobial activity against various bacterial strains have been investigated, providing a basis for the application of PR39 in antibacterial therapies (Lijie, 2013).

Enhancement of Collateral Formation in Chronic Myocardial Ischemia

Adenoviral delivery of PR39 has been shown to enhance collateral formation and improve perfusion and function of ischemic myocardium, suggesting its utility in angiogenic therapy for coronary artery disease (Post et al., 2006).

Role in Attenuating Myocardial Infarction

Recombinant adeno-associated virus-mediated expression of PR39 attenuates myocardial infarction, indicating its potential as a novel therapeutic agent for the treatment of this condition (Sun et al., 2014).

Mechanism of Action

Target of Action

PR 39, also known as DTXSID90161139 or PR39 proline-arginine-rich peptide, is a host defense peptide that plays a pivotal role in the innate immune defense against infections . The primary targets of PR 39 are polymorphonuclear leukocytes (PMNs), where it inhibits the NADPH oxidase activity by blocking the assembly of this enzyme . It binds to p47 phox, thereby inhibiting interaction with p22 phox .

Mode of Action

PR 39 interacts with its targets and causes significant changes. It inhibits the NADPH oxidase activity of PMNs by blocking the assembly of this enzyme . This inhibition results in the attenuation of superoxide production . PR 39 also binds to a native SH3-containing protein, p130Cas . Treatment of endothelial cells with PR 39 results in altered p130 localization .

Biochemical Pathways

PR 39 affects several biochemical pathways. It has been shown to inhibit the NADPH oxidase activity of PMNs, resulting in the suppression of superoxide production . This suppression limits excessive tissue damage during inflammation . PR 39 also induces ATP leakage and loss of membrane potential in Bacillus globigii and Escherichia coli, indicating a lytic mechanism of action for these peptides .

Pharmacokinetics

It has been shown that pr 39 can be given intravenously and can significantly improve left ventricular developed pressure .

Result of Action

The action of PR 39 results in several molecular and cellular effects. It has direct antimicrobial activity and is involved in immunomodulation, wound healing, and several other biological processes . It also significantly attenuates PMN-induced cardiac contractile dysfunction in the ischemia-reperfusion rat heart at least in part via suppression of superoxide release .

Action Environment

The action of PR 39 can be influenced by environmental factors. For instance, shorter peptides derived from PR 39 are much more sensitive to inhibition by salt . Furthermore, PR 39 is released in wound fluid by recruited PMNs and serves as a signaling factor for the induction of syndecan . This suggests that the local environment, such as the presence of wounds, can influence the action and efficacy of PR 39.

Biochemical Analysis

Biochemical Properties

PR 39 exhibits a broad antimicrobial spectrum, including several Gram-positive strains such as Bacillus globigii and Enterococcus faecalis . It interacts with a number of biomolecules, including enzymes and proteins, to exert its effects . For instance, PR 39 has been shown to inhibit the NADPH oxidase activity of polymorphonuclear leukocytes (PMNs) by blocking the assembly of this enzyme .

Cellular Effects

PR 39 can alter mammalian cell gene expression and behavior . It has been found to bind NIH 3T3 in a saturable manner, indicating a specific interaction with these cells . After interacting with the membrane, PR 39 rapidly enters human microvascular endothelial cells and binds a number of cytoplasmic proteins . It has been shown to induce IL-8 production in porcine macrophages .

Molecular Mechanism

PR 39 kills bacteria by a non-pore-forming mechanism, presumably by inhibiting DNA and protein synthesis . It binds to recombinant SH3-containing proteins and was also found to bind a native SH3-containing protein, p130Cas . Treatment of endothelial cells with PR 39 results in altered p130 localization .

Temporal Effects in Laboratory Settings

PR 39 exhibits its effects over time in laboratory settings. For instance, it has been shown that truncation of PR 39 down to 15 (N-terminal) amino acids does not lead to major loss of activity . Peptides corresponding to the C-terminal part of PR 39 were hampered in their antimicrobial activity .

Dosage Effects in Animal Models

In animal models, the effects of PR 39 vary with different dosages. For instance, in transgenic mice, constitutive expression of PR 39 significantly enhances resistance to bacterial infection and promotes growth .

Metabolic Pathways

PR 39 is involved in several metabolic pathways. It has been shown to inhibit the NADPH oxidase activity of PMNs, which is a key enzyme in the production of reactive oxygen species .

Transport and Distribution

PR 39 is transported and distributed within cells and tissues. After interacting with the membrane, PR 39 rapidly enters human microvascular endothelial cells .

Subcellular Localization

It has been shown that after interacting with the membrane, PR 39 rapidly enters human microvascular endothelial cells .

properties

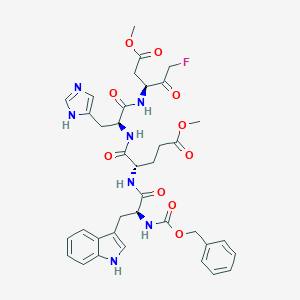

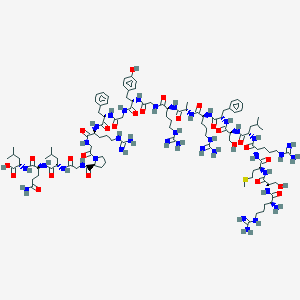

InChI |

InChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJGVCUEGCBHL-IWDHFESKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

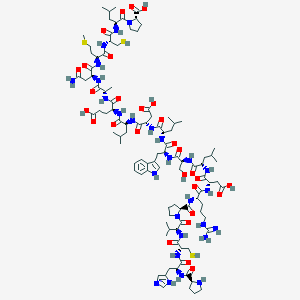

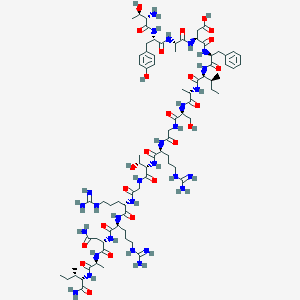

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

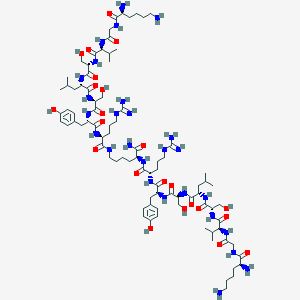

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

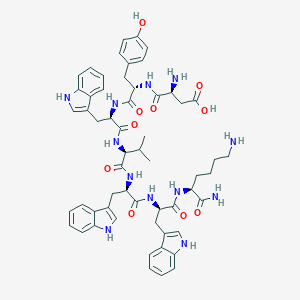

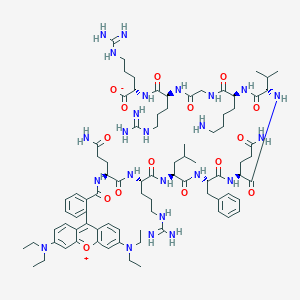

Molecular Formula |

C229H345N69O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161139 | |

| Record name | PR 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4721 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139637-11-9 | |

| Record name | PR 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139637119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does PR-39 exert its antibacterial activity?

A: Unlike some antimicrobial peptides that disrupt bacterial membranes, PR-39 primarily acts by penetrating the bacterial cell and inhibiting intracellular targets. Studies suggest that PR-39 inhibits both DNA and protein synthesis in Escherichia coli. [] Additionally, it has been shown to potentiate the antibacterial capabilities of pore-forming peptides like magainin A without directly lysing bacterial cells. []

Q2: Does PR-39 interact with mammalian cells?

A: Yes, PR-39 exhibits various effects on mammalian cells. For instance, it binds to the Src homology 3 (SH3) domains of p47phox, a cytosolic component of the NADPH oxidase enzyme, thereby inhibiting its assembly and reducing the production of reactive oxygen species (ROS). [] PR-39 has also been shown to bind to p130Cas, an SH3-containing signal transduction molecule, potentially explaining its influence on cell behavior and gene expression. []

Q3: How does PR-39 contribute to wound healing?

A: PR-39 promotes tissue repair by inducing syndecan expression in mammalian cells. [, ] Syndecans are cell surface proteoglycans involved in cell adhesion, migration, and angiogenesis, all of which are crucial processes in wound healing.

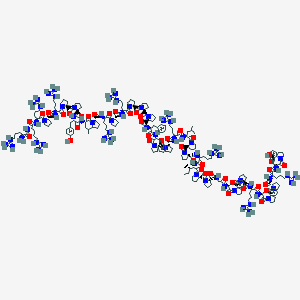

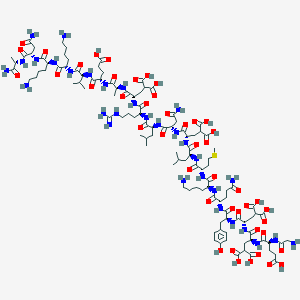

Q4: What is the structure of PR-39?

A: PR-39 is a 39-amino acid peptide with a high content of proline (49%) and arginine (24%). [] Its primary sequence is: RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP. [] While its full three-dimensional structure remains to be fully elucidated, studies suggest it does not adopt a traditional alpha-helical or beta-sheet conformation. []

Q5: What is the molecular weight of PR-39?

A: The molecular weight of PR-39 is approximately 4719 Da. []

Q6: Is there spectroscopic data available for PR-39?

A: Yes, circular dichroism and Fourier-transform infrared spectroscopy have been employed to investigate the secondary structure of PR-39. [] These studies indicate that PR-39 does not undergo significant structural changes upon interaction with negatively charged lipid vesicles, although modifications in its hydrogen bond pattern have been observed. []

Q7: Are there strategies to improve PR-39 stability?

A: Fusion carrier systems using calmodulin (CaM) and xylanase (XynCDBFV) have been explored to enhance the expression and secretion of a PR-39-derived peptide (PR-39-DP) in Pichia pastoris, potentially improving its stability. []

Q8: What is the role of the N-terminal region in PR-39 activity?

A: The N-terminal region, particularly the positively charged arginine residues, is essential for PR-39's biological activities. Studies using truncated PR-39 analogs revealed that the first 15 amino acids from the N-terminus are crucial for its antimicrobial activity and syndecan induction. [] Modification of the N-terminal arginine residues significantly reduced binding affinity to target proteins and abolished antimicrobial activity. []

Q9: How do C-terminal modifications affect PR-39 activity?

A: While the N-terminal region plays a dominant role, alterations in the C-terminal region predominantly impact the antibacterial activity of PR-39, with less pronounced effects on its interactions with mammalian cells. []

Q10: What is the significance of the proline-arginine rich motif in PR-39?

A: The proline-arginine rich motif is characteristic of PR-39 and other cathelicidin peptides. This motif contributes to its antimicrobial activity and is involved in binding to SH3 domains of target proteins like p47phox. []

Q11: Are there any formulation strategies for PR-39?

A: Research on PR-39 formulation is ongoing. The use of lentiviral vectors with kidney-specific promoters to deliver PR-39 has shown promise in protecting against kidney damage in an ischemia-reperfusion injury model. []

Q12: What animal models have been used to study PR-39?

A: PR-39 has been investigated in various animal models, including murine models of endotoxic shock [] and myocardial ischemia-reperfusion injury, [] as well as rat models of ischemia-reperfusion injury in the heart [] and kidneys. [, ]

Q13: Has PR-39 been tested in clinical trials?

A13: Currently, there are no published reports of PR-39 being tested in clinical trials. Further research is needed to evaluate its safety and efficacy in humans.

Q14: Can PR-39 be targeted to specific tissues or cells?

A: Research on targeted delivery of PR-39 is ongoing. The use of macrophage-specific promoters in adenoviral vectors has shown promise in delivering PR-39 to macrophages, enhancing its efficacy against intracellular BCG infection. []

Q15: Are there any known biomarkers associated with PR-39 activity?

A: PR-39 itself has been investigated as a potential biomarker for respiratory health in pigs. Elevated levels of PR-39 were detected in bronchoalveolar lavage fluid (BALF) of pigs recovering from an Actinobacillus pleuropneumoniae infection, suggesting its potential as a diagnostic marker. []

Q16: How is PR-39 detected and quantified?

A16: Various methods have been employed to detect and quantify PR-39, including:

- Enzyme immunoassay (EIA): This technique has been used to measure PR-39 concentrations in serum. []

- Mass spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) enables precise quantification of PR-39 in biological samples. []

- Semi-quantitative reverse transcription PCR (RT-PCR): This method has been widely used to assess PR-39 gene expression in various tissues and cell types. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)